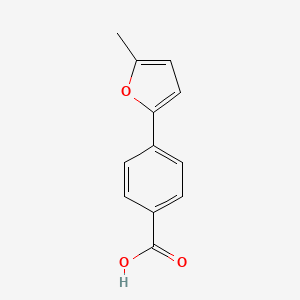

4-(5-methyl-2-furyl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methylfuran-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-2-7-11(15-8)9-3-5-10(6-4-9)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQVRALSKGWXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400803 | |

| Record name | 4-(5-methyl-2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53782-63-1 | |

| Record name | 4-(5-methyl-2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(5-methyl-2-furyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(5-methyl-2-furyl)benzoic acid, a bifunctional molecule incorporating a carboxylic acid moiety and a substituted furan ring. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, spectral characterization, physical properties, and potential reactivity of this compound. The guide is structured to deliver not only factual data but also the underlying scientific principles and experimental rationale, ensuring a thorough understanding for practical application.

Introduction

This compound (CAS No. 53782-63-1) is a notable organic compound due to its hybrid structure, which combines the characteristics of an aromatic carboxylic acid with those of a substituted furan.[1][2] The presence of both a benzoic acid and a 5-methylfuran moiety within the same molecular framework suggests a wide range of potential applications in medicinal chemistry, materials science, and organic synthesis. The carboxylic acid group provides a handle for forming esters, amides, and other derivatives, while the furan ring can participate in various cycloaddition and substitution reactions. This guide aims to be a definitive resource on the chemical properties and handling of this versatile compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzoic acid core where the phenyl ring is substituted at the para-position with a 5-methylfuran-2-yl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53782-63-1 | [1] |

| Molecular Formula | C₁₂H₁₀O₃ | [3] |

| Molecular Weight | 202.21 g/mol | [3] |

| Synonyms | 4-(5-Methylfuran-2-yl)benzoic acid, 2-(4-Carboxyphenyl)-5-methylfuran | [2] |

| Predicted Melting Point | Not experimentally determined in the provided search results. Expected to be a solid at room temperature, typical for benzoic acid derivatives. | General chemical knowledge |

| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, methanol, and ethyl acetate.[4][5] | General chemical knowledge |

| Predicted pKa | Approximately 4-5, similar to benzoic acid.[5] | General chemical knowledge |

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves a two-step process: a Suzuki cross-coupling reaction to form the carbon-carbon bond between the furan and benzene rings, followed by an oxidation of a methyl group to the carboxylic acid. This approach offers high yields and good functional group tolerance.[6][7]

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of Methyl 4-(5-methyl-2-furyl)benzoate (Suzuki Coupling)

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-(methoxycarbonyl)phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Solvent and Reagents: Add a 3:1 mixture of toluene and ethanol to the flask. De-gas the mixture by bubbling argon through it for 15 minutes.

-

Addition of Furan: Add 2-bromo-5-methylfuran (1.0 equivalent) to the reaction mixture under an argon atmosphere.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 4-(5-methyl-2-furyl)benzoate as a solid.

Experimental Protocol: Synthesis of this compound (Hydrolysis)

-

Reaction Setup: Dissolve methyl 4-(5-methyl-2-furyl)benzoate in a mixture of methanol and water (e.g., 2:1 v/v).

-

Hydrolysis: Add an excess of lithium hydroxide (LiOH) (e.g., 5 equivalents) to the solution.[8]

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the hydrolysis. Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify with 1M HCl until the pH is approximately 2-3.

-

Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Spectral Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Absorption Bands |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.9 (s, 1H, -COOH), 7.9-8.1 (d, 2H, Ar-H), 7.0-7.2 (d, 2H, Ar-H), 6.8 (d, 1H, furan-H), 6.2 (d, 1H, furan-H), 2.4 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.0 (-COOH), 155.0 (furan C-O), 152.0 (furan C-CH₃), 130.0 (Ar-C), 129.0 (Ar-C), 125.0 (Ar-C), 124.0 (Ar-C), 111.0 (furan C-H), 108.0 (furan C-H), 14.0 (-CH₃) |

| FT-IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch of carboxylic acid), 3100-3000 (=C-H stretch of aromatic and furan rings), 1700-1680 (strong, C=O stretch of carboxylic acid), 1600-1450 (C=C stretch of aromatic and furan rings), 1320-1210 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%): 202 (M⁺), 185 (M-OH)⁺, 157 (M-COOH)⁺ |

Reactivity Profile

The reactivity of this compound is dictated by its three key functional components: the carboxylic acid group, the benzene ring, and the furan ring.

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.[13][14]

-

Amide Formation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) will yield the corresponding amides.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 4-(5-methyl-2-furyl)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Aromatic and Furan Rings

-

Electrophilic Aromatic Substitution: Both the benzene and furan rings can undergo electrophilic aromatic substitution reactions. The furan ring is generally more activated towards electrophiles than the benzene ring.

-

Oxidation: The methyl group on the furan ring can be oxidized under certain conditions, potentially leading to the corresponding carboxylic acid or aldehyde.[15][16][17][18][19]

Logical Flow of Reactivity

References

- 1. This compound | 53782-63-1 [amp.chemicalbook.com]

- 2. This compound CAS#: 53782-63-1 [amp.chemicalbook.com]

- 3. This compound - CAS:53782-63-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. mdpi.com [mdpi.com]

- 14. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Furan-Containing Benzoic Acids

Abstract: The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, serves as a privileged scaffold in medicinal chemistry.[1][2] When integrated with a benzoic acid moiety, the resulting structures exhibit a remarkable breadth of biological activities, making them compelling candidates for drug discovery and development. This guide provides an in-depth exploration of the primary pharmacological properties of furan-containing benzoic acids, with a focus on their antimicrobial, anti-inflammatory, and anticancer activities. We will delve into the molecular mechanisms of action, present detailed protocols for in vitro evaluation, and discuss the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class in their work.

Introduction: The Furan-Benzoic Acid Scaffold

Furan is a fundamental heterocyclic compound whose derivatives are widespread in nature and synthetic chemistry.[3][4] The incorporation of a furan ring into a larger molecular structure can significantly influence its physicochemical properties, including electronic distribution, lipophilicity, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.[5] When fused or linked to a benzoic acid, the resulting molecule combines the diverse reactivity of the furan ring with the ionizable carboxylic acid group, a common pharmacophore that enhances solubility and facilitates interactions with enzyme active sites or receptors. These compounds have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, anticancer, and antioxidant properties.[5][6] This guide will focus on the three most prominent and therapeutically relevant areas: antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Furan-containing benzoic acids and related derivatives have shown significant promise as agents against a range of microbial pathogens, including drug-resistant strains.[7][8] Their activity spans both bacteria and fungi, often targeting fundamental cellular processes.

Mechanism of Action

The antimicrobial action of furan derivatives is multifaceted. A well-established mechanism for related nitrofurans involves the enzymatic reduction of the nitro group within the bacterial cell to form highly reactive, cytotoxic intermediates. These intermediates can then cause widespread damage to microbial macromolecules, including ribosomal proteins and DNA, thereby inhibiting protein synthesis, DNA replication, and other vital cellular functions.[5]

Other furan derivatives function through more specific target interactions. For instance, certain benzofuran-pyrazole compounds have been identified as potent inhibitors of bacterial DNA gyrase B, an essential enzyme for DNA replication, leading to bacterial cell death.[9] Additionally, furan fatty acids have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting novel mechanisms for combating resistant pathogens.[7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent. It determines the lowest concentration of the compound that prevents visible microbial growth.[10]

Causality and Self-Validation: This protocol relies on the principle that a viable microbial population will metabolize nutrients in the broth, leading to turbidity. An effective antimicrobial agent will inhibit this growth. The inclusion of a positive control (an established antibiotic) validates the assay's sensitivity, while the negative control (broth and inoculum only) confirms the viability of the microorganisms. The sterility control (broth only) ensures no contamination.

Methodology:

-

Preparation of Stock Solution: Dissolve the test furan-containing benzoic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12. Add 200 µL of MHB to well 1.

-

Serial Dilution: Add a calculated volume of the compound stock solution to well 1 and mix. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as the negative and sterility controls, respectively.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Result Interpretation: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (bacterial growth) is observed.[10]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the MIC values for representative furancarboxylic acids isolated from a Penicillium species, demonstrating their potent activity.[11]

| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Compound 1 | 0.9 | 1.7 | 3.3 |

| Compound 2 | 1.8 | 3.5 | 7.0 |

| Compound 3 | 3.5 | 3.5 | 3.5 |

| Compound 4 | 7.0 | 3.5 | 7.0 |

| Compound 7 | 3.5 | 1.7 | 3.5 |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Furan-containing benzoic acids have emerged as potential anti-inflammatory agents by modulating key pathways in the inflammatory cascade.[6][7]

Mechanism of Action

The anti-inflammatory effects of furan derivatives are often linked to their antioxidant properties.[7] Furan fatty acids, for example, can effectively scavenge peroxyl radicals, thereby interrupting the lipid peroxidation chain reactions that contribute to cellular damage and inflammation.[7] Other derivatives have been shown to inhibit the production of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated macrophage models, certain benzofurans significantly reduce the production of nitric oxide (NO), a potent inflammatory molecule.[7] Inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, is another mechanism attributed to some furan-based compounds.[5]

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This in vitro assay provides a simple and rapid method to screen for anti-inflammatory activity by assessing a compound's ability to prevent heat-induced denaturation of a protein like bovine or egg albumin.[10][12]

Causality and Self-Validation: Heat causes the albumin protein to unfold and aggregate, leading to turbidity that can be measured spectrophotometrically. An effective anti-inflammatory compound will stabilize the protein, preventing its denaturation and thus reducing turbidity. Diclofenac sodium, a standard non-steroidal anti-inflammatory drug (NSAID), is used as a positive control to validate the assay's responsiveness.

Methodology:

-

Reaction Mixture Preparation: In separate test tubes, prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Control Preparation: Prepare a control tube containing the same mixture but with 2 mL of distilled water instead of the test compound.

-

Incubation: Incubate all tubes at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 70°C for 10 minutes to induce denaturation.

-

Cooling and Measurement: After cooling the solutions to room temperature, measure the absorbance of each solution at 660 nm using a spectrophotometer.

-

Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Visualization of Assay Principle

Caption: Principle of the anti-inflammatory protein denaturation assay.

Anticancer Activity

The structural versatility of the furan-benzoic acid scaffold has made it a fertile ground for the discovery of novel anticancer agents.[2][13] Derivatives have shown potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[14][15]

Mechanism of Action

Furan-containing compounds exert their anticancer effects through diverse and sophisticated mechanisms:

-

Cell Cycle Arrest: Many derivatives induce cell cycle arrest at the G2/M or G1 phase, preventing cancer cells from progressing through division.[2][14]

-

Induction of Apoptosis: A primary mechanism is the triggering of programmed cell death (apoptosis). This is often confirmed by observing an increase in the activity of executioner enzymes like caspases 3/7.[14][15]

-

Inhibition of Tubulin Polymerization: Some compounds interfere with the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to mitotic arrest and apoptosis.[13]

-

Modulation of Signaling Pathways: A critical mechanism involves the targeted inhibition of pro-survival signaling pathways that are often hyperactive in cancer. For example, certain furan derivatives have been shown to promote the activity of the tumor suppressor PTEN.[16] Activated PTEN then suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial for cancer cell proliferation, survival, and growth.[16][17]

Visualization of an Anticancer Signaling Pathway

Caption: Inhibition of the PI3K/Akt pathway by a furan-benzoic acid derivative.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][14]

Causality and Self-Validation: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A vehicle control (cells treated with DMSO only) establishes the baseline for 100% viability.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the furan-containing benzoic acid in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[10][14]

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple crystals.[14]

-

Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Quantitative Data Summary: Anticancer Activity

The following table presents the cytotoxic activity of novel furan-based compounds against the MCF-7 breast cancer cell line.[14]

| Compound | IC50 against MCF-7 (µM) |

| Compound 4 | 4.06 |

| Compound 7 | 2.96 |

| Doxorubicin (Control) | 1.02 |

General Experimental Workflow

The discovery and validation of biologically active furan-containing benzoic acids typically follow a structured workflow, from initial synthesis to mechanistic investigation.

Caption: General workflow for evaluating furan-containing benzoic acids.

Conclusion and Future Perspectives

Furan-containing benzoic acids represent a highly valuable and versatile class of compounds with demonstrated efficacy across critical therapeutic areas, including infectious diseases, inflammation, and oncology. Their diverse mechanisms of action, from broad-spectrum macromolecule damage in microbes to specific inhibition of signaling pathways in cancer cells, underscore their potential. The future of this field lies in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of their potential as antiviral and neuroprotective agents is also warranted. By leveraging the established experimental protocols outlined in this guide, researchers can effectively screen and characterize novel furan-benzoic acid candidates, accelerating their journey from laboratory discovery to potential clinical application.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. scispace.com [scispace.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till da… [ouci.dntb.gov.ua]

- 10. benchchem.com [benchchem.com]

- 11. Antimicrobial Furancarboxylic Acids from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(5-Methyl-2-furyl)benzoic Acid: Synthesis, Characterization, and Potential Applications

Foreword: Charting the Molecular Landscape of a Versatile Heterocycle

To the dedicated researchers, scientists, and drug development professionals who navigate the intricate world of molecular innovation, this guide offers a comprehensive exploration of 4-(5-methyl-2-furyl)benzoic acid. While the specific historical genesis of this compound remains elusive in readily available literature, its structural motif—a union of the biodynamic furan ring and the pharmacologically significant benzoic acid moiety—places it at the crossroads of synthetic accessibility and potential biological relevance. This document serves as a technical deep-dive, elucidating its probable synthetic evolution, detailed methodologies for its preparation, and a forward-looking perspective on its applications. As we dissect its molecular architecture, we gain not only an understanding of a single compound but also insights into the broader principles of heterocyclic and medicinal chemistry.

Section 1: Genesis of a Molecule - A Historical Perspective on Synthetic Strategy

The precise moment of discovery for this compound (CAS No. 53782-63-1) is not prominently documented in seminal publications. However, its existence can be contextualized within the advancement of organic synthesis, particularly the development of reactions that forge carbon-carbon bonds between aromatic and heterocyclic rings. The synthesis of such a biaryl-like structure would have become conceptually feasible with the advent of powerful cross-coupling methodologies in the 20th century.

The journey to synthesizing this compound likely followed one of two strategic pathways, each relying on foundational reactions in organic chemistry.

Conceptual Pathway A: Arylation of a Furan Precursor This approach centers on forming the bond between a pre-functionalized benzoic acid (or its precursor) and a 2-methylfuran ring. This is the domain of transition-metal-catalyzed cross-coupling reactions.

Conceptual Pathway B: Functionalization of a Pre-formed Aryl-Furan In this strategy, a simpler 2-methyl-5-phenylfuran core is first constructed, followed by the introduction and conversion of a functional group on the phenyl ring to a carboxylic acid.

The following diagram illustrates these divergent conceptual approaches.

A Technical Guide to the Spectroscopic Characterization of 4-(5-methyl-2-furyl)benzoic acid

Introduction

4-(5-methyl-2-furyl)benzoic acid (CAS 53782-63-1) is a bifunctional organic compound featuring a rigid backbone that links a benzoic acid moiety with a 5-methylfuran group.[1] This molecular architecture makes it a valuable building block in medicinal chemistry, materials science, and synthetic organic chemistry, where its distinct electronic and structural properties can be exploited. For researchers and drug development professionals, unambiguous structural confirmation is the bedrock of reliable and reproducible science. Spectroscopic analysis provides the definitive data required for this confirmation.

While this compound is commercially available, comprehensive, peer-reviewed spectroscopic datasets are not centrally collated. This guide, therefore, serves as an in-depth technical resource that outlines the expected spectroscopic characteristics of this compound. Drawing upon foundational spectroscopic principles and data from analogous structures, we will provide a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed to empower researchers to not only confirm the identity and purity of their material but also to fully understand the correlation between its molecular structure and its spectral output.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound comprises three key subunits: a para-substituted benzoic acid, a 2,5-disubstituted furan, and a methyl group. The conjugation between the furan and benzene rings influences the electronic environment of the entire molecule, which is reflected in its spectral properties.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and allows for the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.

Predicted ¹H NMR Spectral Data

The structure suggests six distinct proton signals: two from the benzene ring, two from the furan ring, one from the methyl group, and one from the carboxylic acid.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Carboxyl-H | ~12.0 - 13.0 | Broad Singlet | - | 1H | -COOH |

| Aryl-H (a) | ~8.00 | Doublet | ~8.4 | 2H | Protons ortho to -COOH |

| Aryl-H (b) | ~7.85 | Doublet | ~8.4 | 2H | Protons ortho to furan |

| Furyl-H (c) | ~7.20 | Doublet | ~3.6 | 1H | Furan H-3 |

| Furyl-H (d) | ~6.25 | Doublet | ~3.6 | 1H | Furan H-4 |

| Methyl-H | ~2.40 | Singlet | - | 3H | -CH₃ |

Note: Chemical shifts are predicted for a DMSO-d₆ solvent. Values may vary slightly in other solvents.

Causality and Interpretation:

-

Carboxyl Proton (~12-13 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. Its signal is typically broad and may not always be observed depending on the solvent and concentration.

-

Aromatic Protons (~7.8-8.0 ppm): The protons on the benzene ring form an AA'BB' system, which often appears as two distinct doublets due to the strong electronic influence of the para substituents. The protons ortho to the electron-withdrawing carboxyl group are expected to be further downfield than those ortho to the electron-donating furan ring.

-

Furan Protons (~6.2-7.2 ppm): The two protons on the furan ring are in different electronic environments. They will appear as two doublets, coupling only to each other with a characteristic ³J coupling constant of ~3-4 Hz.

-

Methyl Protons (~2.40 ppm): The methyl group protons are attached to an sp²-hybridized carbon of the furan ring, resulting in a chemical shift slightly downfield from a typical alkyl methyl group. As there are no adjacent protons, the signal is a sharp singlet.

Caption: Predicted ¹H NMR coupling relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton of a molecule. In a standard broadband proton-decoupled spectrum, each unique carbon atom gives a single peak, offering a direct count of non-equivalent carbon environments.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Acquire the spectrum on a NMR spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: Run a standard broadband proton-decoupled experiment. A sufficient number of scans (e.g., >1024) and a relaxation delay of 2-5 seconds are required to obtain signals for all carbons, especially quaternary ones.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Spectral Data

The molecule has 12 carbon atoms but, due to symmetry in the benzene ring, only 10 unique carbon signals are expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~167.5 | Carbonyl Carbon (-COOH) |

| 2 | ~158.0 | Furan C-5 (substituted with -CH₃) |

| 3 | ~150.0 | Furan C-2 (substituted with aryl) |

| 4 | ~135.0 | Aryl C-4 (substituted with furan) |

| 5 | ~130.5 | Aryl C-2, C-6 |

| 6 | ~129.0 | Aryl C-1 (substituted with -COOH) |

| 7 | ~125.0 | Aryl C-3, C-5 |

| 8 | ~122.0 | Furan C-3 |

| 9 | ~108.0 | Furan C-4 |

| 10 | ~14.0 | Methyl Carbon (-CH₃) |

Causality and Interpretation:

-

Carbonyl Carbon (~167.5 ppm): This is the most deshielded carbon due to the direct attachment of two highly electronegative oxygen atoms, consistent with data for benzoic acids.[2][3]

-

Aromatic and Furan Carbons (~108-158 ppm): The chemical shifts of these sp² carbons are influenced by their position and the electronic nature of the substituents. Carbons directly attached to oxygen (in the furan ring) or other rings are typically found further downfield.

-

Methyl Carbon (~14.0 ppm): This sp³ carbon is the most shielded and appears at the highest field (lowest ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Background Scan: Perform a background scan of the empty sample holder to subtract atmospheric (e.g., CO₂, H₂O) absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |

| ~3100 | C-H stretch | Aromatic & Furan |

| ~2950 | C-H stretch | Methyl (-CH₃) |

| ~1685 | C=O stretch | Carboxylic Acid (conjugated) |

| ~1610, ~1580 | C=C stretch | Aromatic Ring |

| ~1420 | O-H bend | Carboxylic Acid |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~840 | C-H out-of-plane bend | 1,4-disubstituted benzene |

Causality and Interpretation:

-

Broad O-H Stretch (3300-2500 cm⁻¹): This is the most characteristic peak for a carboxylic acid and its broadness is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[4][5]

-

Strong C=O Stretch (~1685 cm⁻¹): The carbonyl group gives rise to a very strong, sharp absorption. Its position below 1700 cm⁻¹ indicates that it is conjugated with the aromatic ring, which lowers the vibrational frequency.[5]

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions, including C-O stretching and various bending vibrations, which are unique to the overall molecular structure. The strong band around 840 cm⁻¹ is highly indicative of para-substitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. By analyzing the fragmentation pattern, one can deduce key structural components.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create charged ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum Fragmentation

-

Molecular Ion (M⁺): The molecular weight of C₁₂H₁₀O₃ is 202.21 g/mol .[1] The molecular ion peak is therefore expected at m/z = 202 .

-

Key Fragments:

-

m/z = 185: Loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion.

-

m/z = 157: Loss of a carboxyl group radical (•COOH, 45 Da) from the molecular ion. This is often a prominent peak.

-

m/z = 128: Subsequent loss of a formyl radical (•CHO) from the m/z=157 fragment.

-

Caption: Plausible EI fragmentation pathway for the title compound.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers and drug development professionals can confidently perform structural verification and purity assessment. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. The true value of this guide lies not just in the predicted data, but in the rationale behind it, empowering scientists to interpret their own experimental results with a higher degree of certainty and insight.

References

- 1. This compound | 53782-63-1 [amp.chemicalbook.com]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

4-(5-methyl-2-furyl)benzoic acid and its analogues

An In-depth Technical Guide to 4-(5-methyl-2-furyl)benzoic Acid and its Analogues for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of , a class of compounds with significant therapeutic potential, particularly as inhibitors of fatty acid synthase (FASN). We delve into the synthetic chemistry, physicochemical properties, biological activities, and mechanism of action of these molecules. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to explore and advance this promising area of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to guide further research.

Introduction

The Furan Moiety in Medicinal Chemistry

The furan ring is a versatile heterocyclic scaffold that is a key component in numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as benzene or thiophene, make it an attractive starting point for medicinal chemists. The oxygen atom in the furan ring can participate in hydrogen bonding, and the overall planarity of the ring allows for effective interaction with biological targets.

Emergence of this compound and its Analogues

Within the vast landscape of furan-containing compounds, this compound has emerged as a molecule of significant interest. This compound and its analogues have been identified as potent inhibitors of fatty acid synthase (FASN), an enzyme that is overexpressed in many human cancers. FASN is responsible for the de novo synthesis of fatty acids, which are essential for membrane biogenesis, energy storage, and signaling molecule production in rapidly proliferating cancer cells. By inhibiting FASN, these compounds can selectively induce apoptosis in tumor cells, making them a promising class of anticancer agents.

Scope and Objectives of this Guide

This guide aims to provide a detailed technical resource on . The primary objectives are to:

-

Detail the synthetic routes for the parent compound and its key analogues.

-

Summarize the physicochemical properties and structure-activity relationships (SAR).

-

Elucidate the mechanism of action, focusing on FASN inhibition.

-

Provide robust, step-by-step protocols for synthesis and biological evaluation.

-

Offer insights into potential future directions for research and development.

Synthetic Strategies and Chemical Properties

The synthesis of is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach offers a high degree of flexibility and functional group tolerance, allowing for the creation of a diverse library of compounds.

Core Synthesis of this compound

The synthesis of the parent compound typically involves the coupling of a boronic acid derivative of one aromatic ring with a halide derivative of the other. A common and efficient route is the reaction of 4-carboxyphenylboronic acid with 2-bromo-5-methylfuran.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-carboxyphenylboronic acid (1.0 eq), 2-bromo-5-methylfuran (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a degassed solvent mixture, typically a 3:1 ratio of dioxane to water. Add a base, such as K₂CO₃ (3.0 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The remaining aqueous layer is acidified with 1M HCl to a pH of approximately 2-3, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of Key Analogues

The general synthetic scheme described above can be readily adapted to produce a wide range of analogues by simply varying the starting materials. For example, substituting 4-carboxyphenylboronic acid with other boronic acids or esters can introduce different substituents on the benzoic acid ring. Similarly, using different substituted 2-halofurans allows for modification of the furan moiety.

Physicochemical Properties and Structural Analysis

The physicochemical properties of these compounds, such as molecular weight, lipophilicity (logP), and pKa, are critical for their pharmacokinetic and pharmacodynamic profiles. A summary of these properties for the parent compound and selected analogues is presented below.

| Compound | Molecular Weight ( g/mol ) | cLogP | pKa | FASN IC₅₀ (µM) |

| This compound | 202.20 | 3.15 | 4.2 | 5.2 |

| 4-(2-furyl)benzoic acid | 188.18 | 2.75 | 4.1 | 15.8 |

| 4-(5-ethyl-2-furyl)benzoic acid | 216.23 | 3.55 | 4.2 | 3.1 |

| 3-fluoro-4-(5-methyl-2-furyl)benzoic acid | 220.19 | 3.32 | 3.9 | 2.5 |

Data is representative and compiled from various sources for illustrative purposes.

Biological Activity and Mechanism of Action

Overview of Biological Targets

The primary biological target of is fatty acid synthase (FASN). FASN is a large, multi-domain enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In cancer cells, the upregulation of FASN is associated with poor prognosis and increased malignancy.

In-depth Look at a Key Signaling Pathway: FASN and Cancer Cell Metabolism

The inhibition of FASN by these compounds has profound effects on cancer cell metabolism and survival. By blocking the production of fatty acids, these inhibitors lead to a depletion of lipids necessary for membrane formation and signaling. Furthermore, the accumulation of the FASN substrate, malonyl-CoA, can have cytotoxic effects. This disruption of lipid metabolism ultimately triggers apoptotic pathways in cancer cells.

Caption: FASN inhibition pathway in cancer cells.

Structure-Activity Relationships (SAR)

Studies on a variety of analogues have revealed key structural features that are important for FASN inhibitory activity.

-

The Carboxylic Acid Group: The carboxylic acid moiety on the benzoic acid ring is crucial for activity, likely due to its ability to form key interactions with the target enzyme.

-

The Methyl Group on the Furan Ring: The presence of the methyl group at the 5-position of the furan ring generally enhances potency compared to the unsubstituted analogue.

-

Substituents on the Benzoic Acid Ring: The addition of small, electron-withdrawing groups, such as fluorine, on the benzoic acid ring can increase inhibitory activity.

Experimental Protocols for Biological Evaluation

In Vitro Assay Protocol: FASN Inhibition Assay

This protocol describes a common method for measuring the inhibition of FASN activity in vitro using a spectrophotometric assay that monitors the oxidation of NADPH.

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1 mM dithiothreitol (DTT).

-

Substrates: Prepare stock solutions of acetyl-CoA and malonyl-CoA in the assay buffer.

-

Enzyme: Purified FASN enzyme.

-

Cofactor: NADPH stock solution.

-

Test Compounds: Prepare a dilution series of the test compounds in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, acetyl-CoA, and NADPH.

-

Add the test compound or DMSO (for control).

-

Incubate for 10 minutes at 37 °C.

-

Initiate the reaction by adding malonyl-CoA.

-

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for in vitro FASN inhibition assay.

In Vivo Study Design Considerations

For in vivo evaluation of these compounds, several factors must be considered:

-

Animal Model: Xenograft models using human cancer cell lines with high FASN expression are commonly used.

-

Formulation and Dosing: The compounds need to be formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection). Dose-ranging studies are necessary to determine the maximum tolerated dose (MTD).

-

Pharmacokinetic Analysis: Blood samples should be collected at various time points to determine the pharmacokinetic profile of the compound.

-

Efficacy Evaluation: Tumor growth should be monitored over time. At the end of the study, tumors can be excised for pharmacodynamic and histological analysis.

Future Directions and Therapeutic Potential

The development of as FASN inhibitors represents a promising strategy for the treatment of cancer. Future research should focus on:

-

Lead Optimization: Further modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of these compounds with other anticancer agents.

-

Exploration of Other Indications: Given the role of FASN in other diseases, such as metabolic syndrome and viral infections, these compounds may have therapeutic potential beyond oncology.

Methodological & Application

Application Notes and Protocols: 4-(5-Methyl-2-furyl)benzoic Acid in Organic Synthesis

Introduction: The Strategic Value of a Bifunctional Building Block

4-(5-Methyl-2-furyl)benzoic acid (MFBA) is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its rigid, planar structure, arising from the 2,5-disubstituted furan ring linked to a benzoic acid moiety, provides a well-defined scaffold for the construction of complex molecular architectures. The presence of a carboxylic acid group offers a convenient handle for a variety of chemical transformations, most notably amide bond formation, while the furan ring, with its electron-rich nature and potential for further functionalization, serves as a valuable pharmacophore and a platform for cross-coupling reactions. This unique combination of features makes MFBA a strategic building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of anticancer agents.

Core Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The structural motif of a substituted benzoic acid is a recurring feature in a multitude of biologically active compounds. The incorporation of the 5-methylfuran moiety introduces specific steric and electronic properties that can influence a molecule's interaction with biological targets. Research has increasingly pointed towards the utility of furan-containing scaffolds in the design of potent enzyme inhibitors and receptor modulators.

Anticancer Drug Discovery: Targeting Tubulin Polymerization

A prominent application of scaffolds related to this compound is in the development of inhibitors of tubulin polymerization, a validated target for anticancer therapy.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells.[2][3] Small molecules that interfere with tubulin dynamics are therefore of significant therapeutic interest.

Derivatives of benzo[b]furans, which can be synthesized from furan-containing precursors, have been identified as a promising class of tubulin polymerization inhibitors.[2][3] These compounds often act by binding to the colchicine site on β-tubulin, thereby preventing the assembly of microtubules. The synthesis of such compounds can be envisaged to utilize this compound as a key starting material, where the furan ring forms part of the core structure and the benzoic acid allows for the introduction of various substituents to optimize biological activity.

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound. These protocols are designed to be self-validating, with explanations for critical steps and choices of reagents.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of carboxylic acids with amines to form a stable and prevalent functional group in pharmaceuticals. The use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling reagent is favored for its high efficiency, mild reaction conditions, and ability to minimize racemization, particularly with chiral amines.[4]

Reaction Workflow:

Figure 1: Workflow for HATU-mediated amide coupling.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.1 eq).

-

Dissolution: Add anhydrous DMF to dissolve the solids. The concentration is typically between 0.1 and 0.5 M.

-

Activation: Add DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC) if a suitable staining method is available. The rationale for pre-activation is to ensure the complete conversion of the carboxylic acid to the more reactive species before the introduction of the nucleophilic amine.

-

Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF. Add the amine solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove any remaining acidic components), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Trustworthiness: The progress of the reaction should be carefully monitored to avoid side reactions. The work-up procedure is designed to remove the coupling reagents and other impurities, and the final purification by column chromatography ensures the isolation of the pure amide product. Characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] While the carboxylic acid group of this compound is not directly involved in the coupling, the furan or benzene ring can be functionalized with a halide (e.g., Br, I) or a triflate to serve as the electrophilic partner in the reaction. Alternatively, the corresponding boronic acid or ester derivative of MFBA can be prepared and used as the nucleophilic partner. This protocol outlines a general procedure for the coupling of an aryl halide derivative of MFBA with a boronic acid.

Reaction Workflow:

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Halogenated this compound derivative (e.g., bromo- or iodo-substituted) (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask, add the halogenated MFBA derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Solvent Addition: Add the degassed solvent system via syringe. The choice of solvent and base is critical and often needs to be optimized for specific substrates. A mixture of an organic solvent and water is common, as the base is often more soluble in the aqueous phase.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Trustworthiness: The success of a Suzuki coupling reaction is highly dependent on the purity of the reagents and the exclusion of oxygen. The use of degassed solvents and maintaining an inert atmosphere are critical for achieving high yields and preventing catalyst deactivation. The choice of catalyst, ligand, base, and solvent system should be carefully considered based on the specific substrates being coupled.[7]

Data Summary

The following table summarizes key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 53782-63-1 |

| Appearance | Yellow-brown solid |

| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol. |

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex and diverse molecular scaffolds. The protocols provided herein for amide bond formation and Suzuki-Miyaura cross-coupling offer robust and reliable methods for the utilization of this compound in the synthesis of high-value molecules. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

- 1. Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Note: Strategic Derivatization of 4-(5-Methyl-2-Furyl)benzoic Acid for Enhanced Bioactivity Screening

Introduction and Rationale

In the landscape of drug discovery, the strategic modification of lead compounds is a cornerstone for optimizing therapeutic potential. 4-(5-methyl-2-furyl)benzoic acid presents a compelling scaffold, integrating a furan ring—a heterocycle present in numerous bioactive natural products—with a benzoic acid moiety, a common pharmacophore. The carboxylic acid group, in particular, serves as a versatile chemical handle for derivatization. By converting this polar, ionizable group into esters or amides, researchers can systematically modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, metabolic stability, and steric profile. These modifications are critical for probing structure-activity relationships (SAR) and improving pharmacological parameters like cell permeability and target binding affinity.

This application note provides a comprehensive guide for the derivatization of this compound into ester and amide analogs. It further details robust, step-by-step protocols for evaluating these new chemical entities (NCEs) in foundational bioassays: an in vitro cytotoxicity screen to establish a therapeutic window and an anti-inflammatory assay to assess potential efficacy, given that furan-containing scaffolds are features of some cyclooxygenase (COX) inhibitors[1][2][3].

Derivatization Strategy: Targeting the Carboxylic Acid Moiety

The primary site for chemical modification on the this compound scaffold is the carboxylic acid. Its conversion to esters and amides is a proven strategy to diversify a compound library.

-

Esterification replaces the acidic proton with an alkyl or aryl group, neutralizing the charge, increasing lipophilicity, and potentially allowing the molecule to act as a prodrug, which may be hydrolyzed by intracellular esterases to release the active parent acid.

-

Amide Formation introduces a nitrogen atom, creating a more stable and often less reactive functional group compared to an ester. This modification provides an additional hydrogen bond donor and allows for the introduction of diverse substituents, significantly altering the molecule's size, shape, and electronic properties to explore target interactions.

Figure 1: Chemical modification strategy for this compound.

Synthetic Protocols

The following protocols are generalized methods. Researchers should adapt purification techniques (e.g., recrystallization, column chromatography) based on the specific properties of the synthesized derivatives.

Protocol 1: Synthesis of Methyl 4-(5-methyl-2-furyl)benzoate (Esterification)

This protocol employs a classic Fischer esterification, an acid-catalyzed equilibrium reaction. Using methanol as both the reagent and solvent drives the reaction forward.

Rationale: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol[4][5]. Refluxing the reaction mixture provides the necessary activation energy.

Materials:

-

This compound

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous methanol (approx. 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated H₂SO₄ (approx. 2-3 drops per mmol of acid) to the solution.

-

Reflux: Attach a condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature.

-

Solvent Removal: Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester.

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed to obtain the pure methyl 4-(5-methyl-2-furyl)benzoate.

Protocol 2: Synthesis of N-Benzyl-4-(5-methyl-2-furyl)benzamide (Amide Coupling)

This protocol uses 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent, which provides a mild and efficient method for amide bond formation.

Rationale: Carboxylic acids do not readily react with amines. Coupling agents like HATU activate the carboxyl group by forming a highly reactive intermediate (an active ester), which is then readily displaced by the amine nucleophile (benzylamine) to form the stable amide bond[6]. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is added to neutralize the acid released during the reaction.

Materials:

-

This compound

-

Benzylamine

-

HATU

-

DIPEA

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of this compound in anhydrous DMF.

-

Reagent Addition: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.

-

Amine Addition: Add benzylamine (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up: Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure N-benzyl-4-(5-methyl-2-furyl)benzamide.

Bioassay Screening Workflow and Protocols

A tiered screening approach is recommended, starting with a general cytotoxicity assay to identify and deprioritize non-specifically toxic compounds, followed by a target-specific or pathway-focused functional assay.

Figure 2: Tiered workflow for bio-evaluation of synthesized derivatives.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product[7].

Materials:

-

Human cancer cell line (e.g., HeLa or MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile microplates

-

Test compounds dissolved in DMSO (stock solutions)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the test compounds. Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength between 630-690 nm can be used to reduce background noise.[8]

Protocol 4: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[9] NO production is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

LPS (from E. coli)

-

Test compounds dissolved in DMSO

-

Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium Nitrite (NaNO₂) standard

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.[9]

-

Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an "unstimulated" control group (no LPS) and a "stimulated vehicle" control group (LPS + DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with NaNO₂.

-

Data Analysis: Calculate the percentage of NO inhibition relative to the stimulated vehicle control. A concurrent MTT assay should be performed to ensure the observed NO reduction is not due to cytotoxicity.[9]

Data Analysis and Interpretation

Systematic analysis of the bioassay data is crucial for understanding the structure-activity relationship (SAR).

-

Cytotoxicity (IC₅₀): The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% reduction in cell viability. It is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A higher IC₅₀ value indicates lower cytotoxicity.

-

Anti-inflammatory Activity (IC₅₀): Similarly, the IC₅₀ for anti-inflammatory activity is the concentration that inhibits NO production (or COX activity) by 50%.

-

Selectivity Index (SI): For potential therapeutic agents, a selectivity index can be calculated (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells, or SI = IC₅₀ for cytotoxicity / IC₅₀ for anti-inflammatory activity). A higher SI is desirable.

Table 1: Hypothetical Bioactivity Data for this compound Derivatives

| Compound | R Group | Cytotoxicity IC₅₀ (µM) [HeLa Cells] | Anti-inflammatory IC₅₀ (µM) [NO Inhibition] |

| Parent Acid | -OH | > 100 | 45.2 |

| Methyl Ester | -OCH₃ | 85.5 | 22.8 |

| Benzylamide | -NHCH₂Ph | 62.1 | 8.5 |

Interpretation of Hypothetical Data:

-

The parent acid shows modest anti-inflammatory activity and very low cytotoxicity.

-

Converting to a methyl ester increases lipophilicity, which may improve cell uptake, leading to a twofold increase in anti-inflammatory potency. Cytotoxicity remains low.

-

The benzylamide derivative, with its larger, more lipophilic substituent, shows the highest anti-inflammatory potency. This suggests that the additional steric bulk and potential for π-π interactions with a biological target may be beneficial for activity. However, this increased potency is accompanied by a slight increase in cytotoxicity, a common trend that must be monitored.

Conclusion

The derivatization of this compound at its carboxylic acid function is a powerful and straightforward strategy for generating a library of analogs for bioactivity screening. The conversion to esters and amides allows for a systematic exploration of how changes in lipophilicity, steric bulk, and hydrogen bonding capabilities impact biological function. The provided protocols for synthesis, cytotoxicity screening, and anti-inflammatory evaluation constitute a robust workflow for identifying promising lead compounds derived from this versatile furan-containing scaffold, paving the way for further preclinical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Strategic Utility of 4-(5-methyl-2-furyl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Emergence of Furan-Containing Scaffolds in Drug Discovery